molecular formula C16H13ClN4S B11969883 4-((2-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((2-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11969883
M. Wt: 328.8 g/mol
InChI Key: MYGFMAMMBDSGKI-VCHYOVAHSA-N
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Description

4-((2-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of interest in various fields of scientific research It is characterized by its unique structure, which includes a triazole ring, a chlorobenzylidene group, and a thiol group

Preparation Methods

The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions include disulfides, sulfonic acids, and substituted triazoles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzylidene group may also interact with cellular components, leading to various biological effects. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting their function.

Comparison with Similar Compounds

Similar compounds to 4-((2-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol include:

Properties

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-6-2-4-8-13(11)15-19-20-16(22)21(15)18-10-12-7-3-5-9-14(12)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

MYGFMAMMBDSGKI-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3Cl

Origin of Product

United States

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